PZ-2891

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PZ2891 is a chemical compound known for its selective, orally active, and brain-penetrant properties. It acts as a modulator of pantothenate kinase, an enzyme involved in the biosynthesis of coenzyme A, which is crucial for various metabolic pathways .

Wissenschaftliche Forschungsanwendungen

PZ2891 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Enzymkinetik und Stoffwechselwege verwendet.

Biologie: Wird in der Forschung zum Zellstoffwechsel und zur Biosynthese von Coenzym A eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung der Pantothensäurekinase-assoziierten Neurodegeneration untersucht, einer seltenen neurologischen Erkrankung.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und biochemischer Assays eingesetzt .

Wirkmechanismus

PZ2891 übt seine Wirkungen aus, indem es die Aktivität der Pantothensäurekinase moduliert. Bei hohen Konzentrationen wirkt es als orthosterischer Inhibitor, der direkt an das aktive Zentrum des Enzyms bindet. Bei niedrigeren Konzentrationen fungiert es als allosterischer Aktivator, der an eine andere Stelle bindet und die Aktivität des Enzyms verstärkt. Dieser duale Mechanismus ermöglicht es PZ2891, die Coenzym-A-Spiegel effektiv zu regulieren .

Wirkmechanismus

Target of Action

PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .

Mode of Action

this compound has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . This compound binds at the dimer interface between PANK protomers . The binding of this compound to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .

Biochemical Pathways

PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . This compound diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .

Pharmacokinetics

this compound is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered this compound were noted to require higher doses to increase CoA in the brain compared to the liver .

Result of Action

this compound increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, this compound-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like this compound, as novel therapeutics for the treatment of PKAN .

Action Environment

The action of this compound is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .

Biochemische Analyse

Biochemical Properties

PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .

Cellular Effects

This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PZ2891 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören die Bildung eines Piperazinrings und die Anbindung einer Pyridazin-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Ethanol, wobei die Reaktionstemperaturen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von PZ2891 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen, um Konsistenz und Effizienz zu gewährleisten. Qualitätskontrollmaßnahmen wie die Hochleistungsflüssigkeitschromatographie werden eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PZ2891 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Halogene in Gegenwart eines Katalysators

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die bei diesen Reaktionen gebildet werden, gehören verschiedene Derivate von PZ2891, die in der wissenschaftlichen Forschung und in industriellen Anwendungen weiter genutzt werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pantothensäurekinase-Inhibitoren: Diese Verbindungen haben einen ähnlichen Wirkmechanismus, können sich aber in ihrer Selektivität und Potenz unterscheiden.

Coenzym-A-Analoga: Diese Verbindungen ahmen die Struktur von Coenzym A nach und werden in ähnlichen Forschungsanwendungen eingesetzt

Einzigartigkeit von PZ2891

PZ2891 ist einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seines dualen Wirkmechanismus als sowohl Inhibitor als auch Aktivator der Pantothensäurekinase. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Eigenschaften

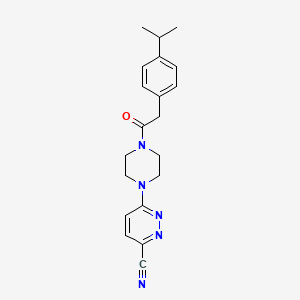

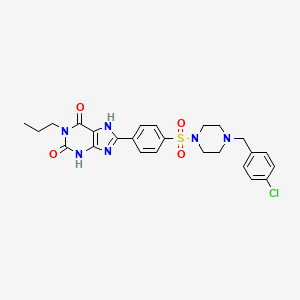

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PZ-2891 interact with its target and what are the downstream effects?

A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []

Q2: What is the impact of this compound on malaria parasite infection?

A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []

Q3: Are there any structural insights into how this compound interacts with PANK3?

A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []

Q4: What is known about the pharmacokinetic properties of this compound?

A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []

Q5: Are there any known applications of this compound beyond malaria research?

A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []

Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?

A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)